molecular formula C11H13ClF3N B13963984 N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine

N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine

Cat. No.: B13963984
M. Wt: 251.67 g/mol
InChI Key: ZEQXQDUDXDMQRS-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the third position and a trifluoromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine typically begins with 3-chlorobenzyl chloride and trifluoromethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-chlorobenzyl chloride is reacted with trifluoromethylamine in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-chlorobenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.

    N-(3-chlorobenzyl)-N-ethylpropan-2-amine: Similar structure with an ethyl group instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
  • The chlorine substitution on the benzyl group can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(trifluoromethyl)propan-2-amine

InChI

InChI=1S/C11H13ClF3N/c1-8(2)16(11(13,14)15)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3

InChI Key

ZEQXQDUDXDMQRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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